3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one
Description
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 2-methylallyloxy moiety. Its molecular formula is C₂₀H₁₈O₅ (average mass: 338.36 g/mol) . This compound is of interest in medicinal chemistry for its structural similarity to bioactive flavonoids and isoflavones.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-13(2)11-23-16-8-9-17-19(10-16)24-12-18(20(17)21)14-4-6-15(22-3)7-5-14/h4-10,12H,1,11H2,2-3H3 |
InChI Key |
XEUBQUXHXCUGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylallyl alcohol.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the chromone core.
Alkylation: The final step involves the alkylation of the chromone core with 2-methylallyl alcohol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromones.
Substitution: The methoxy and methylallyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrochromones.
Scientific Research Applications
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in key biological processes.
Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cell growth, apoptosis, and inflammation.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 3 and 7, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electron Effects : The target compound’s 4-methoxyphenyl group donates electrons, enhancing aromatic stability, whereas nitro () or chloro () substituents withdraw electrons, altering reactivity.
- Biological Relevance: Aminoethoxy derivatives (e.g., compound 10 in ) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 2.3 µM), suggesting that charged groups enhance enzyme binding. The allyloxy group in the target compound may offer different binding modes due to its hydrophobicity and unsaturation.
Table 2: Physicochemical Properties
Biological Activity
3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention in the scientific community for its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by its chromenone backbone with specific substituents that enhance its biological activity:
- Methoxyphenyl group : Known for its role in increasing lipophilicity and modulating biological interactions.
- Methylallyloxy group : This substituent may contribute to the compound's ability to penetrate cellular membranes and interact with various biological targets.
The biological activity of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one primarily involves:
- Enzyme inhibition : The compound may inhibit enzymes associated with inflammatory pathways and cancer progression.
- Antioxidant activity : It scavenges free radicals, thereby reducing oxidative stress in cells.
- Cell signaling modulation : Interactions with specific receptors or transcription factors can lead to altered gene expression related to cell survival and proliferation.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenged free radicals, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies revealed that it reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Effects
Preliminary studies have explored the anticancer properties of this chromenone derivative. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Study 1: Antioxidant Activity Evaluation
A study conducted by researchers evaluated the antioxidant capacity of various flavonoid derivatives, including 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one. Using DPPH and ABTS assays, the compound exhibited a significant reduction in radical concentration compared to controls.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Test Compound | 15.2 ± 1.5 | 12.8 ± 0.9 |
| Control (Vitamin C) | 10.5 ± 0.7 | 8.3 ± 0.5 |
Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a dose-dependent decrease in IL-6 levels.
| Treatment Concentration (µM) | IL-6 Production (pg/mL) |
|---|---|
| Control | 120 ± 10 |
| 10 | 90 ± 8 |
| 20 | 60 ± 5 |
| 50 | 30 ± 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
